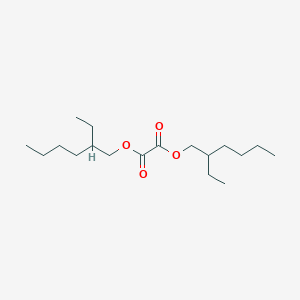
Bis(2-ethylhexyl) oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-ethylhexyl) oxalate (BEHO) is a chemical compound that belongs to the family of dialkyl oxalates. It is a clear, colorless liquid that is soluble in organic solvents such as chloroform, benzene, and toluene. BEHO is widely used in various fields such as analytical chemistry, material science, and pharmaceuticals due to its unique properties.
Mécanisme D'action
Bis(2-ethylhexyl) oxalate has a unique mechanism of action due to its chemical structure. It forms hydrogen bonds with other molecules, which can lead to changes in their physical and chemical properties. Bis(2-ethylhexyl) oxalate can also interact with biological molecules such as proteins and lipids, leading to changes in their structure and function.
Effets Biochimiques Et Physiologiques
Bis(2-ethylhexyl) oxalate has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases such as cancer and cardiovascular disease. Bis(2-ethylhexyl) oxalate has also been shown to have neuroprotective effects, which can be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(2-ethylhexyl) oxalate has several advantages for lab experiments. It is a stable and non-volatile compound, which makes it easy to handle and store. It is also a good solvent for various organic compounds, which makes it useful in the extraction and purification of these compounds. However, Bis(2-ethylhexyl) oxalate has some limitations for lab experiments. It is not a very polar solvent, which makes it unsuitable for the extraction of polar compounds. It is also not compatible with some analytical techniques such as gas chromatography.
Orientations Futures
There are several future directions for the use of Bis(2-ethylhexyl) oxalate in scientific research. One area of interest is the use of Bis(2-ethylhexyl) oxalate as a plasticizer in the production of biodegradable plastics. Another area of interest is the use of Bis(2-ethylhexyl) oxalate as a solvent for the extraction of bioactive compounds from natural sources such as plants and marine organisms. Additionally, Bis(2-ethylhexyl) oxalate can be used as a surfactant in the production of nanoemulsions, which have applications in drug delivery and food technology. Finally, Bis(2-ethylhexyl) oxalate can be used as a lubricant in the production of high-performance metalworking fluids.
Méthodes De Synthèse
Bis(2-ethylhexyl) oxalate can be synthesized by the reaction of 2-ethylhexanol and oxalic acid in the presence of a catalyst such as sulfuric acid. The reaction produces Bis(2-ethylhexyl) oxalate and water as by-products. The purity of the synthesized Bis(2-ethylhexyl) oxalate can be improved by distillation and recrystallization.
Applications De Recherche Scientifique
Bis(2-ethylhexyl) oxalate has been extensively used in scientific research due to its unique properties. It is used as a solvent for various organic compounds, including polycyclic aromatic hydrocarbons (PAHs) and fullerenes. Bis(2-ethylhexyl) oxalate is also used as a plasticizer in the production of polyvinyl chloride (PVC) products, such as pipes, cables, and flooring. Additionally, Bis(2-ethylhexyl) oxalate is used as a lubricant in the manufacturing of metalworking fluids and as a surfactant in the production of emulsions.
Propriétés
Numéro CAS |
13675-20-2 |
|---|---|
Nom du produit |
Bis(2-ethylhexyl) oxalate |
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
bis(2-ethylhexyl) oxalate |
InChI |
InChI=1S/C18H34O4/c1-5-9-11-15(7-3)13-21-17(19)18(20)22-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |
Clé InChI |
UNJCTNQOWIWHFN-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C(=O)OCC(CC)CCCC |
SMILES canonique |
CCCCC(CC)COC(=O)C(=O)OCC(CC)CCCC |
Synonymes |
Oxalic acid bis(2-ethylhexyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



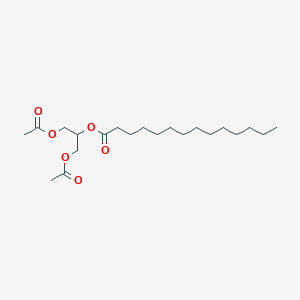
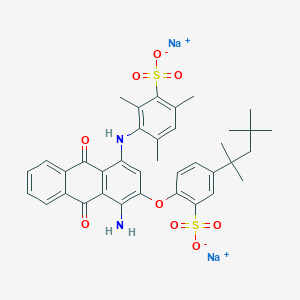
![Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone](/img/structure/B81345.png)
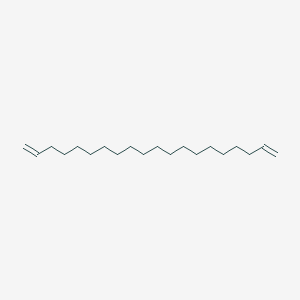
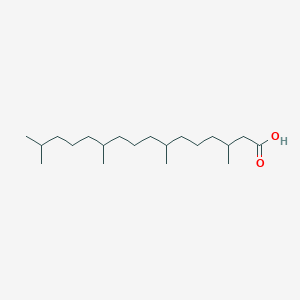
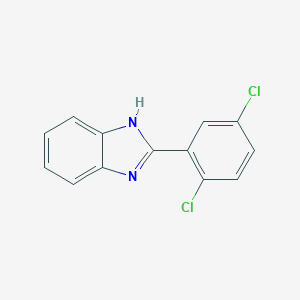
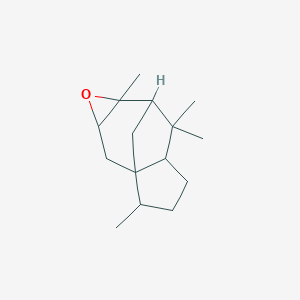
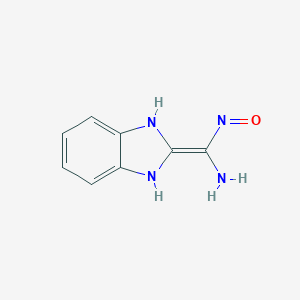
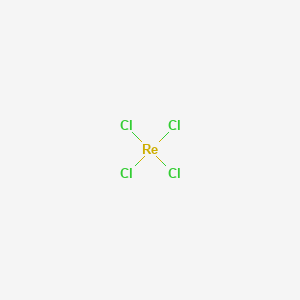
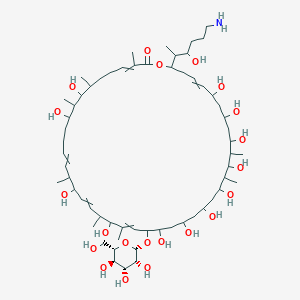
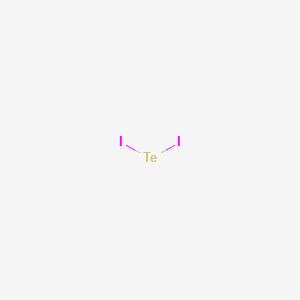
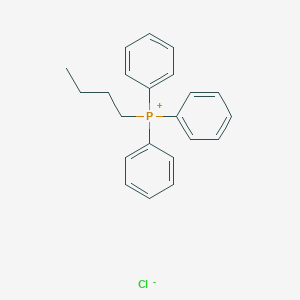
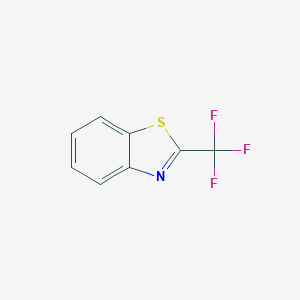
![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)